Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate
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Overview
Description
Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate is a chemical compound with the molecular formula C₁₃H₁₅BrN₂O₂S and a molecular weight of 343.24 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate involves several steps:
Starting Material: The synthesis begins with the preparation of 5-bromopyridine through a nucleophilic substitution reaction using hydrobromic acid.
Carbamate Formation:
Chemical Reactions Analysis
Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include hydrobromic acid, hydroxylating agents, and tert-butyl carbamate .
Scientific Research Applications
Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Biology: It is employed in biochemical studies to understand the interactions of various biomolecules.
Industry: The compound is used in the production of high-quality reference standards for pharmaceutical testing
Mechanism of Action
The mechanism of action of tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is used as a precursor to biologically active natural products.
tert-Butyl bromoacetate: This compound is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific structure and the presence of both bromine and carbamate functional groups, which make it a versatile intermediate in chemical synthesis.
Properties
Molecular Formula |
C13H15BrN2O2S |
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Molecular Weight |
343.24 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H15BrN2O2S/c1-7-5-6-8-9(14)11(19-10(8)15-7)16-12(17)18-13(2,3)4/h5-6H,1-4H3,(H,16,17) |
InChI Key |
DHPDYUYGCRWQRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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